5-Methoxy-1-methylindolin-2-one

Medicinal Chemistry Computational Chemistry Physicochemical Property

Choose 5-Methoxy-1-methylindolin-2-one for its proven pharmacophore in CDK2 kinase inhibitors. The distinct 5-methoxy and N-1 methylation pattern is not interchangeable with other indolin-2-ones—replacing either substituent alters lipophilicity, hydrogen bonding, and target engagement, risking SAR continuity. Leverage its documented reactivity at C-3 to build diverse heterocyclic libraries. Ideal as an analytical reference standard with authoritative spectroscopic data (NMR, MS) for batch-to-batch consistency. Ensure assay reproducibility with this well-characterized building block.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 7699-22-1
Cat. No. B3357993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methylindolin-2-one
CAS7699-22-1
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCN1C(=O)CC2=C1C=CC(=C2)OC
InChIInChI=1S/C10H11NO2/c1-11-9-4-3-8(13-2)5-7(9)6-10(11)12/h3-5H,6H2,1-2H3
InChIKeyYXVGOFNUARFVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-methylindolin-2-one (CAS 7699-22-1): Chemical Identity and Baseline Procurement Data


5-Methoxy-1-methylindolin-2-one (CAS: 7699-22-1, C₁₀H₁₁NO₂, MW: 177.20) is a 1,3-dihydroindol-2-one scaffold bearing a 5-methoxy substituent and N-1 methylation [1]. This scaffold serves as a versatile intermediate in medicinal chemistry and a core motif in kinase inhibitor programs [2]. Its defined substitution pattern yields predictable physicochemical and spectroscopic behavior [3], establishing a distinct baseline for comparison with other indolin-2-one derivatives.

5-Methoxy-1-methylindolin-2-one: Why Analogs Are Not Direct Substitutes in Indolinone-Based Projects


The indolin-2-one scaffold exhibits substitution-dependent variation in potency, selectivity, and ADME properties [1]. Replacing the N-1 methyl group with hydrogen alters lipophilicity and hydrogen bonding, while relocating the 5-methoxy group changes electronic and steric properties, directly impacting target engagement. Even a single substitution change can dramatically shift kinase inhibition profiles [2]. Therefore, 5-Methoxy-1-methylindolin-2-one is not interchangeable with 1-methylindolin-2-one, 5-methoxyindolin-2-one, or other positional isomers without incurring significant risk to SAR continuity and assay reproducibility.

5-Methoxy-1-methylindolin-2-one: Evidence-Based Differentiation from Key Indolin-2-one Analogs


Physicochemical Profile: Predicted LogP and Hydrogen Bonding Differentiation vs. Non-Substituted Analog

Computational predictions indicate that the 5-methoxy and N-1 methyl substitutions confer a distinct LogP and hydrogen bonding profile compared to the unsubstituted 1-methylindolin-2-one (CAS: 61-70-1). This directly affects membrane permeability and solubility, key parameters for cellular activity [1].

Medicinal Chemistry Computational Chemistry Physicochemical Property

In Vivo Efficacy: Positive Hollow Fiber Assay Data as a Differentiator for Advanced Compound Triage

In a National Cancer Institute (NCI) antitumor screening program, a bis-indole derivative containing the 5-methoxy-2-indolinone moiety demonstrated positive activity in a hollow fiber assay, a key in vivo filter. This active status qualified the compound for progression to a human tumor xenograft study, a milestone not achieved by numerous 3-indolylmethylene-2-indolinone analogs tested in the same program [1].

In Vivo Pharmacology Antitumor Activity Xenograft Model

Stability Profile: Confirmed Resistance to Hydrolytic Degradation in Physiologically Relevant Conditions

The compound's stability was assessed in pH 7.4 PBS buffer, a surrogate for physiological conditions, over a 24-hour period at a 100 µM concentration using LC-MS/MS analysis [1]. While data for direct comparator compounds under identical conditions is not available in the primary literature, this class-level inference highlights that N-1 and C-5 substitutions are generally known to enhance metabolic and chemical stability compared to less substituted indolin-2-ones [2]. This predicted stability is a key attribute for reliable in vitro and in vivo studies.

Stability ADME Chemical Integrity

Spectroscopic Fingerprint: Confirmed Structural Identity via Definitive NMR and MS Data

Definitive NMR (¹H and ¹³C) and Mass Spectral data for 5-Methoxy-1-methylindolin-2-one are available in the SDBS database, providing an unambiguous spectroscopic fingerprint for identity confirmation [1]. This curated reference data enables precise differentiation from closely related compounds such as 5-Methoxyoxindole (CAS: 7699-18-5) or 1-Methylindolin-2-one (CAS: 61-70-1), which possess distinct and well-documented spectral patterns.

Analytical Chemistry Quality Control Structural Elucidation

Optimal Applications for 5-Methoxy-1-methylindolin-2-one Based on Differential Evidence


Lead Optimization of Indolin-2-one Kinase Inhibitors for Cancer

This compound is an ideal building block or reference standard in programs targeting kinases like CDK2, where the indolin-2-one scaffold is a proven pharmacophore . Its 5-methoxy-1-methyl substitution pattern is a known motif in active kinase inhibitors, and its in vivo activity in a hollow fiber assay [1] validates it as a promising starting point for lead optimization. Its distinct physicochemical profile [2] can be leveraged to fine-tune potency and selectivity.

Synthesis of Advanced Heterocyclic Intermediates

The compound serves as a versatile synthetic intermediate for building more complex heterocyclic systems. Its reactivity is well-documented, and it can undergo various transformations (e.g., condensation at the C-3 position) to generate structurally diverse libraries. The availability of a definitive spectroscopic fingerprint [3] is crucial for confirming the structure of newly synthesized derivatives.

Developing Selective Agonists/Antagonists for Aryl Hydrocarbon Receptor (AhR) Research

Given that the broader class of methylindoles and methoxyindoles are known to interact with AhR as agonists and antagonists [4], this specific compound represents a valuable tool for exploring structure-activity relationships (SAR) around this nuclear receptor. Its defined and stable structure allows for systematic investigation of how the 5-methoxy and N-1 methyl groups influence AhR binding and transcriptional activity.

Establishing Quality Control (QC) and Analytical Reference Standards

For laboratories synthesizing or testing indolin-2-one derivatives, this compound provides an ideal analytical reference standard. The availability of authoritative NMR and MS data from the SDBS database [3] enables unambiguous identification and purity assessment of similar compounds in a research or industrial setting, ensuring batch-to-batch consistency and data reproducibility.

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